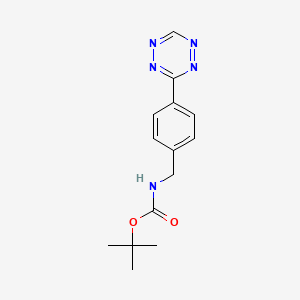

tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate

Beschreibung

Eigenschaften

Molekularformel |

C14H17N5O2 |

|---|---|

Molekulargewicht |

287.32 g/mol |

IUPAC-Name |

tert-butyl N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C14H17N5O2/c1-14(2,3)21-13(20)15-8-10-4-6-11(7-5-10)12-18-16-9-17-19-12/h4-7,9H,8H2,1-3H3,(H,15,20) |

InChI-Schlüssel |

XMQNAMRTNCVNQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Tetrazine Ring Formation

The tetrazine core is synthesized via condensation of a nitrile precursor with hydrazine. For example, 4-cyanobenzyl derivatives are treated with hydrazine hydrate under acidic conditions to form the 1,2,4,5-tetrazine ring. Key modifications include:

-

Reagents : Hydrazine hydrate (3–5 equiv), 3-mercaptopropionic acid (thiol catalyst, 3 equiv), and dichloromethane (DCM) as the solvent.

-

Conditions : Degassed DCM at 0°C for 24 hours to prevent oxidation of intermediates.

This step yields 3-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine, which is highly reactive and requires immediate protection.

Carbamate Protection with Boc Anhydride

The free amine group is protected using di-tert-butyl dicarbonate (Boc anhydride):

-

Reagents : Boc anhydride (1.2 equiv), triethylamine (TEA, 2 equiv) in DCM.

-

Conditions : Room temperature for 12–18 hours, yielding the target compound in 74–94% after purification by flash chromatography (0–5% methanol in DCM).

Key Analytical Data :

-

HR-MS : m/z calcd. for C₁₃H₁₆N₅O₂ [M+H]⁺: 298.1284; found: 298.1287.

-

¹H NMR (CDCl₃): δ 8.51 (s, 1H, tetrazine), 7.91 (d, J = 8.2 Hz, 2H, ArH), 7.55 (d, J = 8.2 Hz, 2H, ArH), 4.45 (s, 2H, CH₂), 1.48 (s, 9H, Boc).

Solid-Phase Synthesis for Scalable Production

Solid-phase synthesis offers advantages in purity and scalability, particularly for derivatives requiring orthogonal functionalization.

Resin Functionalization

A ChemMatrix resin functionalized with a Rink amide linker is employed:

Tetrazine Formation and Boc Protection

-

Tetrazine Cyclization : The resin-bound nitrile is treated with hydrazine hydrate (0.06 M) and 3-mercaptopropionic acid in degassed DCM.

-

Boc Introduction : Post-cyclization, the free amine is protected with Boc anhydride (1.2 equiv) and TEA in DCM.

-

Cleavage : The product is cleaved using 20% hexafluoroisopropanol (HFIP) in DCM, yielding this compound in 85–94% purity.

Comparative Efficiency :

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 74–94% | 85–94% |

| Purity (HPLC) | >90% | >95% |

| Scalability | Moderate | High |

Structural and Crystallographic Insights

Single-crystal X-ray diffraction confirms the planar geometry of the tetrazine ring and the s-trans configuration of the carbamate moiety. Key structural features include:

-

Bond Lengths : C–N and N–N bonds in the tetrazine range from 1.322–1.353 Å, consistent with aromatic delocalization.

-

Hydrogen Bonding : Intermolecular N–H···O bonds between carbamate groups stabilize a dimeric structure in the crystal lattice.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Reaktionstypen

tert-Butyl-(4-(1,2,4,5-Tetrazin-3-yl)benzyl)carbamat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann mit gängigen Reduktionsmitteln reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Trifluoressigsäure, Dichlormethan und Ethylacetat. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reaktion mit Trifluoressigsäure in Dichlormethan bei Raumtemperatur (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamin-Trifluoressigsäuresalz ergeben .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of tert-butyl carbamate compounds exhibit significant antibacterial properties. For instance, studies have synthesized various derivatives and screened them against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial activity, highlighting the potential of these compounds as new antimicrobial agents in the fight against drug-resistant pathogens .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of tert-butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate derivatives. In vitro studies have demonstrated that certain derivatives can inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases. The percentage inhibition values observed in these studies ranged significantly, indicating varying degrees of efficacy among different derivatives .

Pharmacology

Bioorthogonal Chemistry

The compound's structure includes a tetrazine moiety, which is notable for its use in bioorthogonal reactions—specifically the inverse electron-demand Diels-Alder reaction. This property allows for selective labeling of biomolecules in living systems without interfering with native biological processes. Such applications are crucial in drug development and imaging techniques .

Imaging Techniques

Research has explored the use of tetrazine-containing compounds for pretargeted imaging in molecular imaging applications. The ability to label specific tissues or cells can enhance the visualization of biological processes and disease states in vivo. For example, compounds similar to this compound have been tested for their effectiveness in targeting brain tissues for imaging purposes .

Chemical Synthesis

Synthetic Applications

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of tetrazine derivatives with benzyl carbamates. These synthetic routes are valuable not only for producing this compound but also for generating a library of related compounds that may possess varied biological activities .

Summary Table

| Application Area | Details |

|---|---|

| Antibacterial Activity | Effective against E. coli and S. aureus, showing promise as new antimicrobial agents |

| Anti-inflammatory Effects | Inhibits inflammatory pathways; varying degrees of efficacy among derivatives |

| Bioorthogonal Chemistry | Useful in selective labeling and imaging without biological interference |

| Imaging Techniques | Potential for pretargeted imaging applications in molecular biology |

| Chemical Synthesis | Various synthetic routes available for producing this compound and its derivatives |

Wirkmechanismus

The mechanism of action of tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate involves its interaction with specific molecular targets and pathways. The tetrazine ring in the compound is known to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. This property makes it useful in various biological and medical applications .

Vergleich Mit ähnlichen Verbindungen

Examples :

- tert-butyl-(1-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-3,7-dioxo-11,14,17,20,23,26,29,32,35,38,41-undecaoxa-2,8-diazatritetracontan-43-yl)carbamate (Tz-4-PEG11-NHBoc)

- tert-butyl-(1-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-1-oxo-5,8,11,14,17,20,23-heptaoxa-2-azapentacosan-25-yl)carbamate (Tz-4-PEG7-NHBoc)

Functional Insights: PEGylation improves aqueous solubility and reduces nonspecific binding, critical for in vivo applications. However, longer PEG chains (e.g., PEG11) may hinder cellular uptake compared to shorter variants (e.g., PEG7) .

Hydroxyethyl-Functionalized Analog

Example :

- tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)(2-hydroxyethyl)carbamate

Functional Insights :

The hydroxyethyl group introduces polarity but complicates synthesis due to side reactions. This limits its utility in multi-step conjugations unless rigorously controlled .

Chelator-Modified Tetrazines

Examples :

- DOTA-Tz (2,2’,20”-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid)

Functional Insights :

DOTA-Tz exemplifies the integration of tetrazines with macrocyclic chelators, expanding applications to nuclear medicine. However, the bulky DOTA moiety may reduce reaction kinetics in IEDDA .

Deprotected and Reactive Intermediates

Examples :

- N1-(4-(1,2,4,5-tetrazin-3-yl)benzyl)-N5-(35-amino-PEG11)-glutaramide (Tz-4-PEG11-NH2)

- 3-(4-(1,2,4,5-Tetrazin-3-yl)benzyl)oxazolidin-2-one

Functional Insights: Deprotected amines (e.g., Tz-4-PEG11-NH2) are versatile for site-specific modifications, whereas side products like oxazolidinone underscore the need for reaction optimization .

Biologische Aktivität

tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural features, particularly the presence of a tetrazine ring, suggest potential applications in drug development and biological imaging. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C15H19N5O2, with a molecular weight of 287.32 g/mol. The compound is characterized by its carbamate functional group attached to a benzyl moiety and a tetrazine ring.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5O2 |

| Molecular Weight | 287.32 g/mol |

| IUPAC Name | tert-butyl N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate |

| InChI Key | XMQNAMRTNCVNQG-UHFFFAOYSA-N |

The mechanism of action of this compound involves its ability to participate in bioorthogonal reactions. These reactions allow the compound to interact with biomolecules without disrupting native biochemical processes. The tetrazine moiety is particularly useful in click chemistry applications for labeling and imaging in biological systems .

Biological Activity

Recent studies have explored various aspects of the biological activity of this compound:

- Anticancer Activity : Research indicates that compounds containing tetrazine rings can exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, one study demonstrated that tetrazine derivatives could be developed into pretargeted imaging agents for cancer detection .

- Bioorthogonal Chemistry : The tetrazine moiety allows for rapid and selective reactions with trans-cyclooctenes (TCOs), making it valuable for labeling biomolecules in live cells. This property has been exploited in imaging techniques to visualize cellular processes .

- Potential Drug Development : The unique structure of this compound suggests it could serve as a precursor for new therapeutic agents. Ongoing research is aimed at modifying the compound to enhance its efficacy and specificity against various diseases .

Case Studies

Several case studies highlight the biological applications of this compound:

- Study on Imaging Agents : A study published in MDPI explored bispyridyl tetrazines as pretargeted imaging agents in vivo. The findings indicated that these compounds could significantly improve tumor-to-background ratios in imaging applications compared to traditional methods .

- Antiviral Applications : Another investigation into modified oligonucleotides linked to tetrazine derivatives showed promising results in inhibiting viral replication in cell lines. The modifications enhanced cellular uptake and activity against HIV .

Q & A

Q. What are the key synthetic steps for preparing tert-butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate?

The synthesis involves:

- Deprotection of Boc and THP groups : Acidolysis (e.g., HCl in 1,4-dioxane) removes tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP) protecting groups .

- Introduction of the Troc group : 2,2,2-Trichloroethoxycarbonyl (Troc) is added to the amine via carbamate formation, achieving ~61% yield over two steps .

- Purification : Column chromatography (CH₂Cl₂/MeOH, 95:5) isolates the product as a pink solid .

- Key reagents : HCl, NaHCO₃ (neutralization), and anhydrous Na₂SO₄ (drying) .

Q. How is this compound characterized post-synthesis?

Standard methods include:

- NMR spectroscopy : To confirm proton environments (e.g., residual solvent peaks as internal standards) .

- High-resolution mass spectrometry (HR-MS) : For exact mass determination (e.g., Synapt G2Si with nano-ESI) .

- Single-crystal X-ray diffraction : Resolves hydrogen-bonding networks (e.g., triclinic P1 space group, twin refinement) .

- TLC monitoring : To track reaction progress (e.g., pentane/Et₂O, 3:2) .

Q. What are the primary research applications of this tetrazine derivative?

- Bioorthogonal chemistry : Rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctenes for in vivo labeling .

- Supramolecular assembly : Hydrogen bonding (e.g., O–H⋯N interactions) stabilizes π-stacked networks in solid-state structures .

- Imaging probes : Radiolabeled analogs (e.g., ¹⁸F derivatives) enable high-contrast imaging of biomolecular targets in preclinical models .

Advanced Research Questions

Q. How can reaction yields be optimized during Troc group introduction?

- Temperature control : Perform reactions at 273 K to minimize side reactions during acidolysis .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) with coupling agents like HATU for efficient carbamate formation .

- Purification adjustments : Optimize gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH ratios) to reduce product loss .

Q. What strategies mitigate stability issues during storage?

- Cryogenic storage : Store at 100 K to preserve crystalline integrity and prevent hydroxyl group disorder .

- Protection from light : Shield the compound from UV exposure to avoid tetrazine ring decomposition .

- Anhydrous conditions : Use desiccants (e.g., molecular sieves) to suppress hydrolysis of the carbamate moiety .

Q. How is this compound applied in designing bioorthogonal imaging probes?

- Radiolabeling : Incorporate isotopes (e.g., ¹⁸F) via prosthetic groups for positron emission tomography (PET) .

- Pretargeting : Administer trans-cyclooctene (TCO)-modified biomolecules first, followed by tetrazine-radioligands for rapid in vivo ligation .

- Contrast optimization : Select substituents (e.g., hydrophilic groups) to enhance brain clearance and reduce background signal .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.